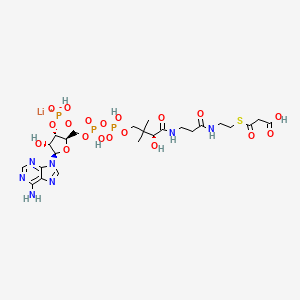
Coenzyme A, S-(hydrogen propanedioate), xlithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-(hydrogen propanedioate), xlithium salt involves the carboxylation of acetyl-CoA. This reaction is mediated by the enzyme acetyl-CoA carboxylase, which converts acetyl-CoA to malonyl-CoA . The reaction conditions typically require the presence of biotin, ATP, and bicarbonate as cofactors .
Industrial Production Methods
Industrial production of this compound is achieved through biotechnological processes involving the fermentation of microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce acetyl-CoA carboxylase, thereby increasing the yield of malonyl-CoA .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A, S-(hydrogen propanedioate), xlithium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates in metabolic pathways.
Reduction: It can be reduced to form acetyl-CoA.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction reactions and oxygen for oxidation reactions. The conditions typically involve enzymatic catalysis under physiological pH and temperature .
Major Products
The major products formed from these reactions include acetyl-CoA, fatty acids, and polyketides .
Scientific Research Applications
Coenzyme A, S-(hydrogen propanedioate), xlithium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a key role in metabolic pathways, including fatty acid synthesis and degradation.
Medicine: It is studied for its potential role in treating metabolic disorders and cancer.
Industry: It is used in the production of biopolymers and biofuels.
Mechanism of Action
The mechanism of action of Coenzyme A, S-(hydrogen propanedioate), xlithium salt involves its role as a coenzyme in various enzymatic reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups between different molecules . The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase . The pathways involved include the citric acid cycle and fatty acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Acetyl-CoA: Another derivative of coenzyme A, involved in similar metabolic pathways.
Propionyl-CoA: Similar in structure but involved in different metabolic processes.
Succinyl-CoA: Involved in the citric acid cycle, similar in function but different in structure.
Uniqueness
Coenzyme A, S-(hydrogen propanedioate), xlithium salt is unique due to its specific role in fatty acid synthesis and its ability to act as an extender unit in the synthesis of bacterial aromatic polyketides . This makes it a valuable compound in both biological research and industrial applications .
Properties
Molecular Formula |
C24H37LiN7O19P3S |
|---|---|
Molecular Weight |
859.5 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);/q;+1/p-1/t12-,17-,18-,19+,23-;/m1./s1 |
InChI Key |
CSTSHYOBTPYHEG-CXIGZAHASA-M |
Isomeric SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Canonical SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


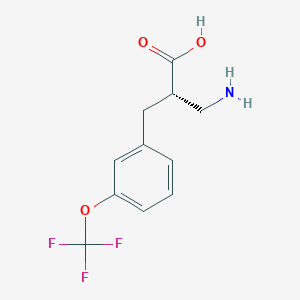
![2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)

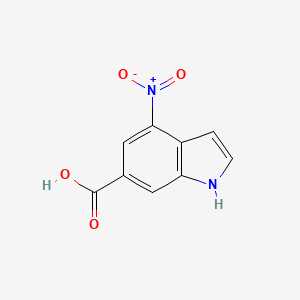
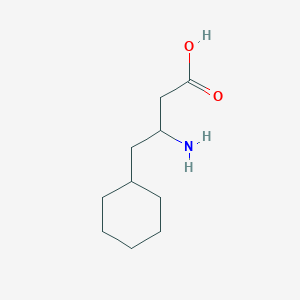
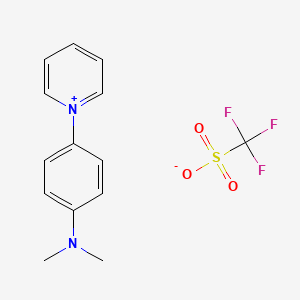
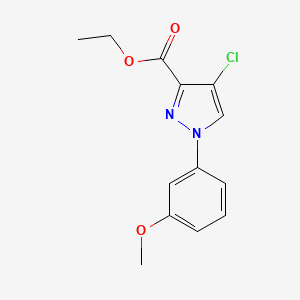

![4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)
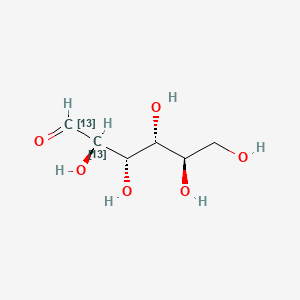
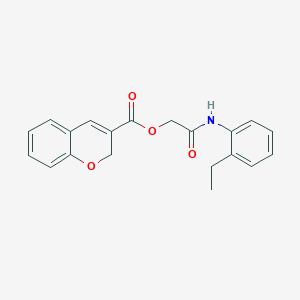
![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)
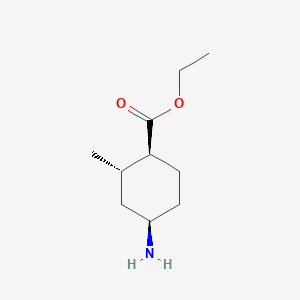
![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)
